molecular formula C6H10N4OS B1287655 3-Morpholino-1,2,4-thiadiazol-5-amine CAS No. 138588-29-1

3-Morpholino-1,2,4-thiadiazol-5-amine

Cat. No. B1287655
M. Wt: 186.24 g/mol
InChI Key: NOSLHBNBTKXKFX-UHFFFAOYSA-N
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Description

Morpholine derivatives, particularly those containing a thiadiazole moiety, have been the subject of extensive research due to their potential pharmacological properties. The compound 3-Morpholino-1,2,4-thiadiazol-5-amine is a synthetic heterocyclic compound that features both amine and ether functional groups inherent to morpholine, as well as a thiadiazole ring, which is a common scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of morpholine derivatives bearing a thiadiazole ring often involves multi-step reactions, starting with the formation of thiourea followed by the construction of the thiadiazole ring . In related work, the synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives has been reported, with these compounds showing potent inhibition of phosphoinositide 3-kinase, an enzyme implicated in cancer progression . Another study describes the synthesis of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole, which involved the preparation of an intermediate imidazo[2,1-b][1,3,4]thiadiazole .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined using X-ray diffraction, revealing a planar structure with intramolecular interactions . Similarly, the crystal structure of a morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole was analyzed, showing a supramolecular network formed through various intermolecular interactions .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions depending on the substituents present on the thiadiazole ring. For example, aminomethylation reactions of morpholinium and N-methylmorpholinium thiolates with primary amines and formaldehyde have been studied, leading to the formation of different reaction products based on the nature of the counter-ion and the primary amine structure . These reactions can yield complex bicyclic and tricyclic structures, demonstrating the versatility of morpholine-thiadiazole compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their functional groups and molecular structure. The polarity and solubility of morpholine make it a suitable candidate for drug synthesis, as seen in the synthesis of thiazole substituted morpholine derivatives . The interaction of these compounds with biological targets, such as DNA and enzymes, is also of interest. For instance, 5-[substituted]-1,3,4-thiadiazol-2-amines have been shown to bind to DNA via groove binding mode and exhibit DNA cleavage activity . Additionally, 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and tested for their acetylcholinesterase-inhibition activities, with one derivative showing significant inhibition .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against carcinogenic cells . The new chemical structures were evidenced using spectroscopy (IR, NMR and MS) and elemental analysis .
  • Methods of Application : The derivatives were synthesized from the starting material 1- (morpholino (pyridine) methyl) indoline-2,3-dione and evaluated for their in vitro cytotoxic activity against carcinogenic cells .
  • Results : The results show that compounds imidazo [4,5-b]quinoxaline-indolinone, thiazolopyrimidine-oxoindoline, pyrimidine-oxoindoline-hydrazine-carboxamide, spiro [indoline-3,2′- [1,3,4] thiadiazol]-one and spiro [indoline-3,3′- [1,2,4]triazolidin]-one have excellent anti-proliferative activities against different human cancer cell lines such as gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2) and oral carcinoma cells (KB) .

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
  • Methods of Application : The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
  • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Proteomics Research

  • Scientific Field : Biochemistry
  • Application Summary : 3-Morpholino-1,2,4-thiadiazol-5-amine is used in proteomics research .
  • Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Synthesis of Timolol

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 3-Chloro-4-morpholino-1,2,5-thiadiazole, a compound similar to 3-Morpholino-1,2,4-thiadiazol-5-amine, is used as an intermediate for the synthesis of Timolol .
  • Methods of Application : The specific methods of synthesis are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Antioxidant Potential

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized . The newly synthesized conjugates were evaluated for their antioxidant potential .
  • Methods of Application : The specific methods of synthesis and evaluation are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized . The newly synthesized compounds were fully characterized and tested against E. coli, B. mycoides, and C. albicans .
  • Methods of Application : The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
  • Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Future Directions

Thiadiazole derivatives, including 3-Morpholino-1,2,4-thiadiazol-5-amine, have been the subject of extensive research due to their broad spectrum of biological activities . Future research may focus on the design and synthesis of new series of derivatives to enhance their cytotoxic activity .

properties

IUPAC Name

3-morpholin-4-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSLHBNBTKXKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616979
Record name 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholino-1,2,4-thiadiazol-5-amine

CAS RN

138588-29-1
Record name 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine
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